

# Thermodynamic Properties of Chlorinated Alcohols: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hexanol, 6-chloro-

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of chlorinated alcohols. The information is curated for professionals in research, scientific, and drug development fields, offering both quantitative data and detailed experimental methodologies.

## Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties for a selection of chlorinated alcohols. These values have been compiled from various reputable sources and are presented for comparative analysis.

Table 1: Enthalpy of Formation and Combustion of Selected Chlorinated Alcohols

Compound Name	Chemical Formula	State	Enthalpy of Formation ( $\Delta_f H^\circ$ ) (kJ/mol)	Enthalpy of Combustion ( $\Delta_c H^\circ$ ) (kJ/mol)	Reference
2-Chloroethano	<chem>C2H5ClO</chem>	liquid	-289.1 ± 1.3	-1291.2 ± 1.0	<a href="#">[1]</a>
1,3-Dichloro-2-propanol	<chem>C3H6Cl2O</chem>	liquid	-385. ± 1.	-1700. ± 1.	<a href="#">[2]</a>
2,3-Dichloro-1-propanol	<chem>C3H6Cl2O</chem>	liquid	-381.00 ± 2.00	-1704.00 ± 1.00	<a href="#">[3]</a>

Table 2: Phase Change and Heat Capacity Data of Selected Chlorinated Alcohols

Compound Name	Chemical Formula	Boiling Point (°C)	Enthalpy of Vaporization (Δ <sub>vap</sub> H°) (kJ/mol)	Liquid Heat Capacity (C <sub>p</sub> ) (J/mol·K)	Reference
2-Chloroethano	<chem>C2H5ClO</chem>	128.6	43.3 at 343 K	145.6	<a href="#">[1]</a>
1,3-Dichloro-2-propanol	<chem>C3H6Cl2O</chem>	174.3	47.33 (Joback Method)	Not Available	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
2,3-Dichloro-1-propanol	<chem>C3H6Cl2O</chem>	182	47.33 (Joback Method)	167.09 (Ideal Gas at 585.63 K)	<a href="#">[3]</a> <a href="#">[6]</a>

## Experimental Protocols

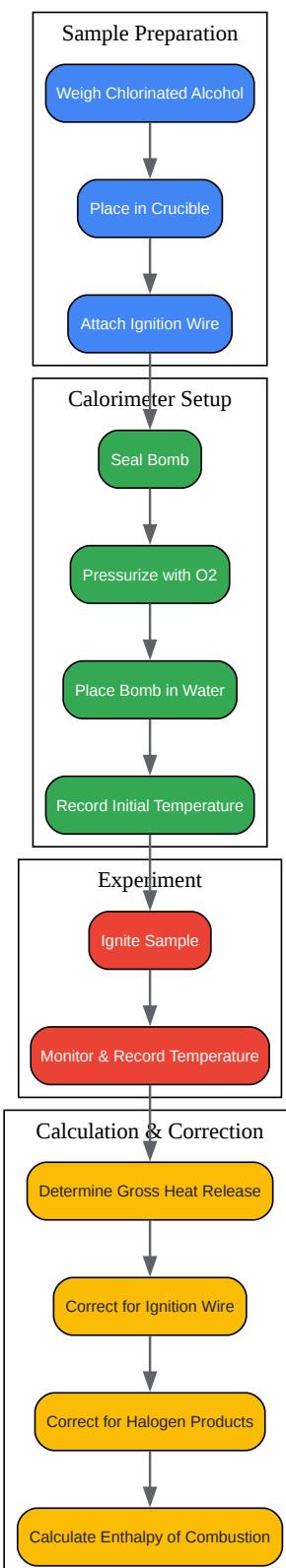
The determination of thermodynamic properties of chlorinated alcohols relies on precise experimental techniques. Below are detailed methodologies for key experiments.

# Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This method involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure.

## Methodology:

- **Sample Preparation:** A precisely weighed sample of the chlorinated alcohol (typically 0.5 - 1.5 g) is placed in a crucible inside the bomb calorimeter. A known length of ignition wire is connected to the electrodes, with a portion of it in contact with the sample.
- **Assembly and Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is placed in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Correction for Heat of Ignition:** The heat released by the combustion of the ignition wire is subtracted from the total heat evolved.
- **Calculation:** The heat of combustion is calculated from the temperature rise of the calorimeter system (water and bomb), which has a known heat capacity. The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
- **Corrections for Halogen Presence:** For chlorinated compounds, corrections must be made for the formation of hydrochloric acid (HCl) and chlorine (Cl<sub>2</sub>) in the final products. This is typically achieved by analyzing the bomb contents after combustion.<sup>[7]</sup>
- **Diagram:** Experimental Workflow for Bomb Calorimetry



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Caption: Workflow for determining the enthalpy of combustion.

# Determination of Heat Capacity of Liquids via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids. The principle is to add a known quantity of heat to the sample and measure the resulting temperature change while minimizing heat exchange with the surroundings.

## Methodology:

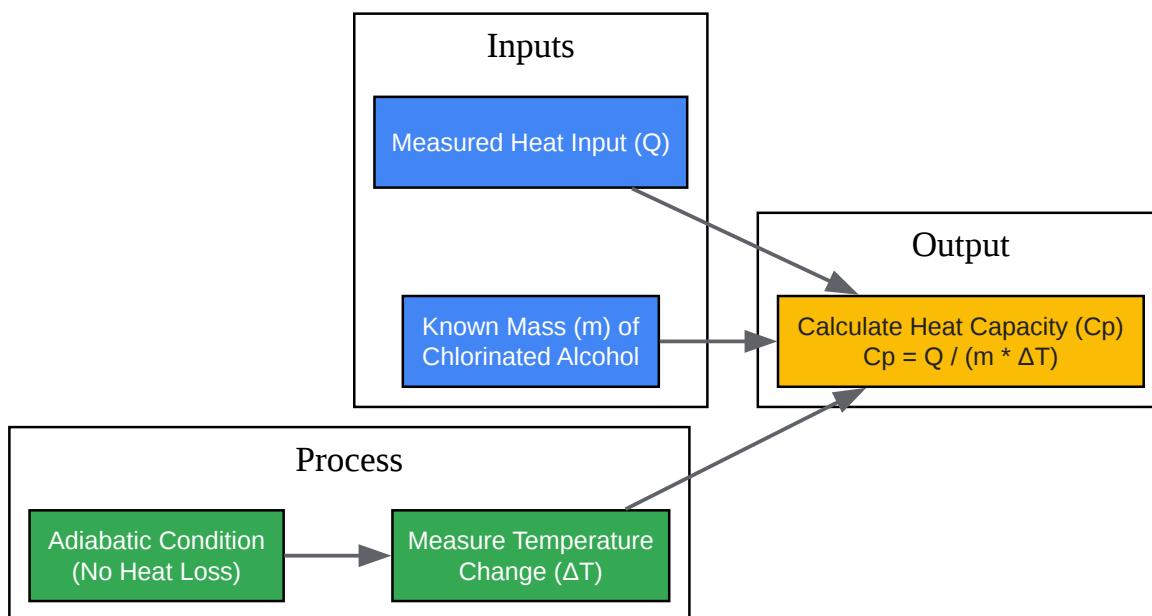
- **Sample Loading:** A known mass of the chlorinated alcohol is hermetically sealed in a sample container within the calorimeter.
- **Thermal Equilibration:** The calorimeter is brought to the desired starting temperature and allowed to reach thermal equilibrium.
- **Adiabatic Control:** The temperature of an outer shield is continuously adjusted to match the temperature of the calorimeter vessel, thereby creating an adiabatic environment (no heat exchange).
- **Heat Input:** A precisely measured amount of electrical energy (heat) is supplied to the sample through a heater.
- **Temperature Measurement:** The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) as a function of time.
- **Calculation:** The heat capacity ( $C_p$ ) is calculated using the following equation:

$$C_p = Q / (m * \Delta T)$$

where:

- $Q$  is the heat added to the sample.
- $m$  is the mass of the sample.
- $\Delta T$  is the measured temperature change.

- Data Analysis: The experiment is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.
- Diagram: Logical Relationship in Adiabatic Calorimetry



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